molecular formula C18H26O4 B585367 Isopentyl pentyl phthalate CAS No. 776297-69-9

Isopentyl pentyl phthalate

Cat. No.: B585367
CAS No.: 776297-69-9
M. Wt: 306.402
InChI Key: MCXWUHMDAJQKBI-UHFFFAOYSA-N
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Description

It is a colorless to pale yellow oily liquid that is slightly soluble in methanol and soluble in chloroform . This compound is primarily used as a plasticizer, which means it is added to materials to increase their flexibility, transparency, durability, and longevity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopentyl pentyl phthalate is typically synthesized through an esterification reaction between phthalic acid and a mixture of isopentyl alcohol and pentyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of phthalic anhydride with isopentyl alcohol and pentyl alcohol in the presence of a strong acid catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion. The product is then separated and purified using distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Isopentyl pentyl phthalate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Phthalic acid, isopentyl alcohol, pentyl alcohol.

    Oxidation: Phthalic acid, various oxidation products.

    Substitution: Substituted phthalates.

Scientific Research Applications

Isopentyl pentyl phthalate has several applications in scientific research, including:

    Chemistry: Used as a plasticizer in the production of flexible polymers and resins.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential toxicological effects and its impact on human health.

    Industry: Widely used in the manufacture of plastics, coatings, and adhesives

Mechanism of Action

The mechanism of action of isopentyl pentyl phthalate primarily involves its role as a plasticizer. It works by embedding itself between the polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material. In biological systems, it can interact with various molecular targets, potentially disrupting endocrine functions and causing other toxicological effects .

Comparison with Similar Compounds

Isopentyl pentyl phthalate is similar to other phthalate esters, such as:

  • Di-n-butyl phthalate (DBP)
  • Diethyl phthalate (DEP)
  • Diisobutyl phthalate (DIBP)
  • Bis(2-ethylhexyl) phthalate (DEHP)

Uniqueness: this compound is unique due to its specific combination of isopentyl and pentyl alcohols, which provides distinct physical and chemical properties compared to other phthalates. Its specific structure allows for unique interactions with polymer chains, making it a valuable plasticizer in certain applications .

Properties

IUPAC Name

2-O-(3-methylbutyl) 1-O-pentyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-4-5-8-12-21-17(19)15-9-6-7-10-16(15)18(20)22-13-11-14(2)3/h6-7,9-10,14H,4-5,8,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXWUHMDAJQKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776297-69-9
Record name 1-(3-Methylbutyl) 2-pentyl 1,2-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=776297-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-pentyl-isopentylphthalate
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